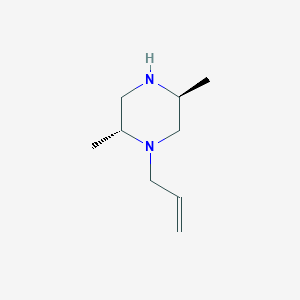

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXNUOPPQWDMV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235781 | |

| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-78-5, 155766-33-9 | |

| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-trans-1-Allyl-2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,5S)-1-Allyl-2,5-dimethylpiperazine physical properties

An In-Depth Technical Guide to the Physical Properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

Introduction

This compound is a chiral organic compound that serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably delta-opioid receptor ligands.[1][2][3][4] The specific stereochemistry of this compound, with the (2R,5S) configuration, is often the desired enantiomer for achieving high selectivity and efficacy in its target applications.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental data and theoretical calculations.

Chemical and Physical Properties

The physical state of this compound at ambient temperature is a light yellow to light orange oil.[5][6] This appearance is a key identifier in a laboratory setting. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂ | [1][5][7][8] |

| Molecular Weight | 154.25 g/mol | [5][7][8] |

| CAS Number | 155836-78-5 | [5][7][8] |

| Appearance | Light Yellow to Light Orange Oil | [5][6] |

| Boiling Point | 45-50 °C at 1 Torr; 85-95 °C at 12-14 Torr | [3] |

| Melting Point | Not Applicable | [6] |

| Solubility | Soluble in Dichloromethane, Methanol, Tetrahydrofuran | [6] |

| Storage Conditions | 2-8°C (Refrigerator) or -20°C (Freezer) | [5][6] |

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a piperazine ring substituted with two methyl groups at the 2 and 5 positions and an allyl group at one of the nitrogen atoms. The "(2R,5S)" designation specifies the stereochemistry at the two chiral centers, indicating a trans-configuration of the methyl groups.

Caption: 2D representation of this compound highlighting the stereocenters.

Computational Properties

Computational chemistry provides valuable insights into the behavior of molecules. For this compound, the following properties have been calculated:

| Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 15.27 Ų[7] | TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value, like the one for this compound, generally suggests better membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | 0.8546[7] | LogP is a measure of a compound's lipophilicity. A positive value indicates that the compound is more soluble in lipids (like octanol) than in water, which is a crucial factor for drug absorption and distribution. |

| Hydrogen Bond Acceptors | 2[7] | The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, influencing the compound's solubility and its interactions with biological targets. |

| Hydrogen Bond Donors | 1[7] | The secondary amine in the piperazine ring can act as a hydrogen bond donor, contributing to its polarity and interaction profile. |

| Rotatable Bonds | 2[7] | The number of rotatable bonds affects the conformational flexibility of the molecule, which can be important for its binding to a receptor. |

Experimental Determination of Physical Properties

The accurate determination of physical properties is essential for process development and quality control. Below is a detailed protocol for a key physical property, the boiling point.

Protocol for Boiling Point Determination under Reduced Pressure

Given that this compound is a high-boiling liquid, its boiling point is often determined under reduced pressure (vacuum) to prevent decomposition at high temperatures. The Thiele tube method is a suitable micro-scale technique for this purpose.

Objective: To determine the boiling point of this compound at a specific reduced pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or oil bath)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place a few drops of this compound into the small test tube, filling it to a depth of about 1 cm.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the heating oil in the Thiele tube is above the level of the sample in the test tube but below the rubber band.

-

Applying Vacuum: Connect the side arm of the Thiele tube to a vacuum source and a manometer. Evacuate the system to the desired pressure and record this pressure.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool and repeat the measurement.

Caption: A workflow diagram for determining the boiling point under reduced pressure.

Structure-Property Relationships

The physical properties of this compound are directly influenced by its molecular structure.

-

Boiling Point: The presence of two nitrogen atoms allows for intermolecular hydrogen bonding, which increases the energy required to transition from the liquid to the gaseous phase, resulting in a relatively high boiling point for its molecular weight. The allyl and methyl groups contribute to the overall molecular size and van der Waals forces.

-

Solubility: The piperazine ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule, allowing for solubility in polar organic solvents like methanol.[6] The nonpolar allyl and methyl groups contribute to its solubility in less polar solvents like dichloromethane.[6] The overall solubility profile is a balance between these polar and nonpolar features.

-

Chirality and Biological Activity: The specific (2R,5S) stereochemistry is crucial for its intended biological activity. Enantiomers can have significantly different pharmacological effects, and the precise spatial arrangement of the methyl groups in this compound is key to its function as a precursor for specific delta-opioid receptor ligands.[2][4]

Conclusion

This compound is a valuable chiral building block in pharmaceutical synthesis. Its physical properties, including its state as an oil, boiling point under vacuum, and solubility in common organic solvents, are critical data points for its handling, purification, and use in subsequent chemical reactions. The interplay between its molecular structure and these properties underscores the importance of a comprehensive physical characterization for any compound intended for use in drug discovery and development.

References

-

(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]

-

155836-78-5 | Chemical Name : (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

-

Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

-

Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

-

Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

A Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: Synthesis, Stereochemistry, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral heterocyclic amine of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure makes it a crucial intermediate in the synthesis of potent and selective ligands for various biological targets. This guide provides an in-depth analysis of its chemical structure, a detailed enantioconvergent synthesis protocol, and its primary application as a precursor to δ-opioid receptor agonists. The methodologies and data presented are synthesized from peer-reviewed literature to ensure technical accuracy and practical utility for professionals in drug discovery and organic synthesis.

Introduction and Significance

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antipsychotics, antihistamines, and anticancer agents.[1][2][3][4][5] The structural and electronic properties of the piperazine moiety—specifically its two nitrogen atoms—allow for extensive functionalization, enabling chemists to modulate the pharmacological and pharmacokinetic profiles of drug candidates.[1]

This compound belongs to the class of substituted piperazines and is distinguished by its specific stereochemistry.[6][7] The trans configuration of the two methyl groups at the C2 and C5 positions creates a well-defined three-dimensional structure. This particular enantiomer, specifically the levorotatory (–) form, is a high-value intermediate for synthesizing selective δ-opioid receptor ligands.[6][7][8] These ligands are subjects of intense research for their potential as novel analgesics with a reduced side-effect profile compared to traditional µ-opioid agonists. The development of a scalable, high-yield synthesis for this intermediate is therefore a critical step in advancing these potential therapeutics.[7]

Chemical Structure and Stereochemistry

The defining feature of this molecule is its stereochemistry. The designations (2R, 5S) refer to the absolute configuration at the two stereocenters, C2 and C5, according to the Cahn-Ingold-Prelog priority rules. The methyl groups are on opposite sides of the piperazine ring, leading to a trans diastereomer. This specific arrangement is crucial for its role as a chiral building block.

Key Structural Features:

-

Core Scaffold: A six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4.

-

Substitution:

-

An allyl group (-CH₂CH=CH₂) on the N1 nitrogen.

-

Two methyl groups (-CH₃) at the C2 and C5 positions.

-

-

Stereochemistry: trans configuration with (2R, 5S) stereocenters. The molecule is chiral and optically active.

The structure is depicted in the diagram below.

Caption: 2D structure of this compound.

Synthesis Pathway: Enantioconvergent Approach

A highly efficient, scalable, and chromatography-free method for producing (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine has been developed.[6][7] The strategy is an "enantioconvergent" synthesis, which is powerful because it can, in theory, convert 100% of a racemic starting material into a single desired enantiomer.

The process begins with commercially available trans-2,5-dimethylpiperazine, which is a racemic mixture of the (2R,5S) and (2S,5R) enantiomers. The key steps are:

-

Mono-allylation: The racemic mixture is alkylated with allyl bromide to produce racemic (±)-trans-1-allyl-2,5-dimethylpiperazine.

-

Optical Resolution: The resulting racemate is resolved using an inexpensive chiral resolving agent, (+)-camphoric acid. This selectively crystallizes the salt of the undesired (+)-(2S,5R) enantiomer, leaving the desired (-)-(2R,5S) enantiomer in the mother liquor.

-

Enantiomer Interconversion (Inversion): The key to the "enantioconvergent" nature of this synthesis is the recycling of the undesired (+)-(2S,5R) enantiomer. This is achieved by protecting the secondary amine, followed by a two-step inversion of the N1-allyl group, effectively converting it back into the desired (-)-(2R,5S) form.[7]

-

Recycling of Byproducts: A common byproduct, 1,4-diallyl-2,5-dimethylpiperazine, can also be chemically treated and recycled back into the process, further improving the overall yield and efficiency.[7]

This process allows for the laboratory preparation of the target compound in quantities exceeding 100 grams without the need for column chromatography.[6][7]

Caption: Enantioconvergent synthesis workflow.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data has been reported in the literature.

| Property | Value / Description | Source |

| Appearance | Clear, colorless oil | [7] |

| Boiling Point | 45-50 °C at 1 Torr | [7] |

| Optical Rotation | [α]D = -54.2° (c 6.51, EtOH) | [7] |

| ¹H NMR | Spectra are consistent with the proposed structure. | [7] |

| Mass Spec (MS) | Spectra are consistent with the proposed structure. | [7] |

| Purity | ≥98% (Commercially available) | [9] |

Detailed Experimental Protocol: Synthesis of (-)-3

The following protocol is an adapted summary for the synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine (referred to as (-)-3 in the source literature).[7]

Materials:

-

trans-2,5-Dimethylpiperazine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Ethanol (EtOH)

Procedure:

Step 1: Mono-allylation of trans-2,5-Dimethylpiperazine

-

A solution of trans-2,5-dimethylpiperazine is prepared in a suitable solvent.

-

Potassium carbonate is added as a base.

-

Allyl bromide is added dropwise to the mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or GC).

-

The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude racemic product, (±)-1-allyl-2,5-dimethylpiperazine.

Step 2: Optical Resolution and Isolation

-

The crude product from Step 1 is dissolved in ethanol.

-

A solution of (+)-camphoric acid in ethanol is added.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature, during which the salt of the (+)-(2S,5R) enantiomer selectively crystallizes.

-

The crystals are filtered off, and the filtrate (mother liquor), which is now enriched with the desired (-)-(2R,5S) enantiomer, is collected.

-

The mother liquor is concentrated, and the residue is treated with an aqueous base (e.g., NaOH) to free the amine.

-

The aqueous layer is extracted with chloroform (CHCl₃).

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Step 3: Purification

-

The resulting crude oil is purified by vacuum distillation (bp 45-50 °C at 1 Torr) to yield the final product, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine , as a clear, colorless oil.[7]

Self-Validation and Quality Control:

-

Purity Check: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Stereochemical Purity: The enantiomeric excess (e.e.) should be determined using chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.[7]

Applications in Drug Discovery

The primary and most well-documented application of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine is its use as a key intermediate in the synthesis of δ-opioid receptor agonists.[6][7][8] It is a crucial component of highly selective ligands such as SNC 80. The (2R,5S) stereochemistry is essential for achieving high binding affinity and selectivity for the δ-opioid receptor subtype.[8] Research into these compounds aims to develop new pain management therapies that may lack the significant side effects associated with conventional opioids, such as respiratory depression and high addiction potential.

Conclusion

This compound is a stereochemically defined and synthetically accessible building block of considerable value to the field of medicinal chemistry. The development of an efficient enantioconvergent synthesis has made this compound readily available for research and development, particularly in the pursuit of novel δ-opioid receptor modulators. The protocols and data compiled in this guide serve as a comprehensive technical resource for scientists engaged in the synthesis and application of complex chiral molecules for drug discovery.

References

-

Deeter, J., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-80. [Link]

-

ACS Publications. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. (2003). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]

-

PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

-

PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]

-

NIST WebBook. (n.d.). Piperazine, 2,5-dimethyl-. [Link]

-

Chemical-Suppliers.com. (n.d.). (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]

-

NIST WebBook. (n.d.). cis-2,5-dimethylpiperazine. [Link]

-

PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. [Link]

-

PubChem. (n.d.). (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]

-

Wikipedia. (n.d.). Substituted piperazine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

- 11. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]

A Comprehensive Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Key Intermediate in Opioid Receptor Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. With the CAS number 155836-78-5, this compound serves as a critical building block in the synthesis of potent and selective delta-opioid receptor ligands.

Introduction: The Significance of a Chiral Scaffold

This compound is a heterocyclic amine characterized by a piperazine core with two methyl groups in a trans configuration and an allyl group on one of the nitrogen atoms. Its stereochemistry is crucial for its application in the development of specific opioid receptor modulators. The piperazine motif is a well-established privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The specific stereoisomer, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is the desired enantiomer for the synthesis of certain delta-opioid receptor agonists.

This guide will delve into the chemical and physical properties, a high-yield enantioconvergent synthesis method, its primary applications in drug discovery, and essential safety and handling information.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 155836-78-5 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂ | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | Light yellow to light orange oil | [3][4] |

| Solubility | Soluble in Dichloromethane, Methanol, and Tetrahydrofuran | [4][5] |

| Storage | -20°C Freezer | [4][5] |

| Purity | ≥98% (commercially available) | [2] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |

| logP | 0.8546 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Enantioconvergent Synthesis: A High-Yield Approach

A robust and efficient synthesis is paramount for the practical application of this compound in drug development. A notable high-yield enantioconvergent synthesis from the readily available trans-2,5-dimethylpiperazine has been developed.[6][7] This method is advantageous as it allows for the preparation of 100 g quantities of the enantiomerically pure diamine without the need for chromatography.[6][7]

The core principles of this synthesis involve two key steps:

-

Efficient Optical Resolution: The racemic trans-2,5-dimethylpiperazine is resolved using relatively inexpensive resolving agents.

-

Interconversion of the Unwanted Enantiomer: The undesired (+)-enantiomer is converted into the desired (-)-enantiomer, thus maximizing the yield.[6][7]

Caption: Workflow of the enantioconvergent synthesis.

Experimental Protocol Overview

While the full detailed protocol requires access to the original publication by Janetka et al. in the Journal of Organic Chemistry (2003), the key steps can be outlined as follows.[6][8] This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: Optical Resolution of trans-2,5-dimethylpiperazine

-

Dissolve racemic trans-2,5-dimethylpiperazine in a suitable solvent.

-

Add a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts.

-

Utilize the differential solubility of the diastereomeric salts to selectively crystallize one diastereomer.

-

Isolate the desired diastereomeric salt by filtration.

-

Liberate the enantiomerically enriched free base from the salt using a suitable base.

Step 2: Interconversion of the Unwanted Enantiomer

-

The unwanted enantiomer, recovered from the mother liquor of the resolution step, is subjected to a chemical transformation that inverts its stereochemistry.

-

This process typically involves a series of protection, activation, and nucleophilic substitution steps designed to invert the stereocenters.

-

The resulting product is the desired enantiomer, which can be combined with the product from the initial resolution to improve the overall yield.

Step 3: Allylation of (-)-(2R,5S)-2,5-dimethylpiperazine

-

Dissolve the enantiomerically pure (-)-(2R,5S)-2,5-dimethylpiperazine in an appropriate solvent.

-

Add an allylating agent, such as allyl bromide, in the presence of a base to scavenge the hydrobromic acid byproduct.

-

The reaction is typically carried out at a controlled temperature to ensure selective mono-allylation.

-

After the reaction is complete, the product is isolated and purified, often by distillation, to yield this compound.

Applications in Drug Development: A Gateway to Delta-Opioid Receptor Ligands

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of selective delta-opioid receptor ligands.[6][7][9] The delta-opioid receptor is a promising therapeutic target for a range of central nervous system disorders.

Caption: Role as a precursor to delta-opioid receptor ligands.

One of the most well-known delta-opioid receptor agonists synthesized from this intermediate is SNC 80 .[7] Research has shown that SNC 80 exhibits both antinociceptive and antidepressant-like effects in preclinical models. This dual activity suggests the potential therapeutic utility of delta-opioid agonists for treating pain and pain-related depression.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

5.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

-

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Typical Setup:

-

Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is often effective for separating chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection is commonly used.

-

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of volatile compounds like this compound.

-

Principle: The compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a molecular fingerprint.

-

Application: GC-MS can be used to identify and quantify impurities. For chiral analysis, derivatization with a chiral reagent may be necessary prior to GC separation.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

-

¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

Application: NMR can confirm the overall structure of the compound and detect the presence of impurities. Chiral shift reagents can be used to differentiate between enantiomers in an NMR spectrum.

Safety and Handling

This compound is classified as a dangerous good for transport and requires careful handling.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C.[4][5]

-

In Case of Exposure:

-

Skin Contact: Wash the affected area immediately with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: If swallowed, call a poison center or doctor.[10]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a valuable and highly specialized chemical intermediate. Its importance lies in its specific stereochemistry, which is essential for the synthesis of targeted delta-opioid receptor ligands with significant therapeutic potential. The development of an efficient enantioconvergent synthesis has made this chiral building block more accessible for research and development in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for scientists and researchers working towards the discovery of novel therapeutics for neurological and psychiatric disorders.

References

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

-

ResearchGate. Enantioconvergent Synthesis of (−)-(2R,5S)-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. [Link]

-

Pharmaffiliates. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]

-

ACS Division of Carbohydrate Chemistry. Chair-Elect - 2-year term. [Link]

-

Chemical-Suppliers.com. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]

-

Chemical-Suppliers.com. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]

- 5. This compound | CAS 155836-78-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acscarb.org [acscarb.org]

- 9. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. aksci.com [aksci.com]

Spectroscopic Elucidation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of delta-opioid receptor ligands. While specific experimental spectra for this exact molecule are not widely published, this document synthesizes predicted spectroscopic data based on foundational principles and extensive analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a chiral diamine whose stereochemistry is crucial for its biological activity in subsequent derivatives. The molecule combines a piperazine ring, substituted with two methyl groups in a trans configuration, and an N-allyl group. The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and stereochemical integrity during synthesis and quality control processes. This guide will delve into the expected NMR, IR, and MS data, explaining the rationale behind the predicted spectral features and providing standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to be complex due to the number of distinct proton environments and their spin-spin coupling. A standard 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃), is recommended for optimal resolution.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1' (allyl, CH) | 5.75 - 5.90 | ddt | J ≈ 17.2, 10.4, 6.5 | 1H |

| H-2'a (allyl, =CH₂) | 5.15 - 5.25 | dq | J ≈ 17.2, 1.5 | 1H |

| H-2'b (allyl, =CH₂) | 5.05 - 5.15 | dq | J ≈ 10.4, 1.5 | 1H |

| H-3' (allyl, N-CH₂) | 2.95 - 3.10 | dt | J ≈ 6.5, 1.5 | 2H |

| H-2, H-5 (piperazine, CH) | 2.60 - 2.80 | m | - | 2H |

| H-3a, H-6a (piperazine, CH₂) | 2.85 - 3.00 | m | - | 2H |

| H-3b, H-6b (piperazine, CH₂) | 1.80 - 1.95 | m | - | 2H |

| CH₃ (at C-2, C-5) | 1.00 - 1.15 | d | J ≈ 6.5 | 6H |

| NH (piperazine) | 1.50 - 2.50 | br s | - | 1H |

Rationale and Interpretation:

-

Allyl Group: The vinyl protons (H-1', H-2'a, H-2'b) will appear in the downfield region (5.0-6.0 ppm) characteristic of alkenes. The internal methine proton (H-1') will be a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the terminal vinyl protons and the allylic methylene protons. The terminal vinyl protons (H-2'a and H-2'b) will be diastereotopic and appear as distinct multiplets, each showing geminal, cis, and trans coupling. The allylic methylene protons (H-3') are deshielded by the adjacent nitrogen and will appear around 3.0 ppm.[1][2][3][4]

-

Piperazine Ring: The protons on the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature in the chiral environment. The methine protons (H-2, H-5) will be multiplets, as will the methylene protons (H-3, H-6). The methyl groups at C-2 and C-5, being equivalent, will appear as a doublet due to coupling with the adjacent methine protons.

-

NH Proton: The NH proton signal is expected to be a broad singlet and its chemical shift can vary with concentration and solvent.[5]

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled spectrum. A spectral width of 0-200 ppm is typical. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (allyl, CH) | 134.5 - 136.0 |

| C-2' (allyl, =CH₂) | 116.0 - 117.5 |

| C-3' (allyl, N-CH₂) | 58.0 - 60.0 |

| C-2, C-5 (piperazine, CH) | 55.0 - 57.0 |

| C-3, C-6 (piperazine, CH₂) | 48.0 - 50.0 |

| CH₃ (at C-2, C-5) | 18.0 - 20.0 |

Rationale and Interpretation:

-

Allyl Group: The sp² hybridized carbons of the double bond will resonate in the downfield region (115-140 ppm). The allylic carbon attached to the nitrogen will be found in the 58-60 ppm range.[6]

-

Piperazine Ring: The carbons of the piperazine ring will appear in the aliphatic region. The carbons bearing the methyl groups (C-2, C-5) will be slightly downfield compared to the other ring carbons (C-3, C-6). The methyl carbons will appear at the most upfield region.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, C-H bonds of alkanes and alkenes, the C=C double bond of the allyl group, and C-N bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.[8][9]

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |

| 3080 - 3010 | Medium | =C-H stretch (alkene) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1640 - 1650 | Medium | C=C stretch (alkene) |

| 1450 - 1470 | Medium | CH₂ bend |

| 1370 - 1380 | Medium | CH₃ bend |

| 1250 - 1020 | Medium-Weak | C-N stretch |

| 990 and 910 | Strong | =C-H bend (out-of-plane) |

Rationale and Interpretation:

-

The N-H stretch of the secondary amine is expected to be a single, relatively weak band in the 3300-3500 cm⁻¹ region.[5][10][11][12]

-

The C-H stretches for the sp² carbons of the allyl group will appear above 3000 cm⁻¹, while the sp³ C-H stretches of the piperazine ring and methyl groups will be below 3000 cm⁻¹.

-

A characteristic C=C stretching vibration for the allyl group will be observed around 1645 cm⁻¹.

-

The C-N stretching vibrations will be present in the fingerprint region.

-

Strong out-of-plane bending vibrations for the terminal vinyl group at ~990 and 910 cm⁻¹ are highly characteristic of the allyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for this type of compound.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154, corresponding to the molecular weight of C₉H₁₈N₂. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even molecular weight.[13]

-

Major Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[14][15] Loss of a methyl radical (•CH₃) from the piperazine ring would result in a fragment at m/z = 139.

-

Allylic Cleavage: Cleavage of the bond beta to the double bond is also favorable. Loss of the allyl group (•C₃H₅) would lead to a fragment at m/z = 113.

-

Piperazine Ring Fragmentation: The piperazine ring can undergo cleavage, leading to various smaller fragments.[13][16][17]

-

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for EI-MS analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established principles and analysis of related structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and provide insight into the molecule's stability and fragmentation. This multi-faceted spectroscopic approach ensures the unambiguous identification and quality assessment of this important synthetic intermediate.

References

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). N-allylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Allyl-N-(4-chlorobenzyl)amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

SciELO México. (n.d.). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

NIH. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry of Amines [jove.com]

- 16. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (2R,5S)-1-Allyl-2,5-dimethylpiperazine

Introduction: The Criticality of Stereoisomerism in Drug Development

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective delta-opioid receptor ligands.[1][2] As with many biologically active molecules, the spatial arrangement of atoms, or stereochemistry, is paramount. The desired (2R,5S) enantiomer and its counterpart, the (2S,5R) enantiomer, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to accurately determine the chiral purity and enantiomeric excess (e.e.) of this compound is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the stereoselective analysis of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering field-proven insights and detailed protocols. Furthermore, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous quality control of chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely employed technique for the enantioselective analysis of pharmaceutical compounds due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[3] For a molecule like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent resolving power for a wide range of chiral compounds, including amines.[3][4]

Principle of Separation on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose that are functionalized with phenylcarbamates, offer a complex chiral environment.[5][6] The chiral recognition mechanism is a multifactorial process involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[5] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where the enantiomers of the analyte can interact differentially. The nature of the substituents on the phenylcarbamate moieties plays a crucial role in the enantioselectivity.[4] For secondary amines like this compound, the nitrogen atom and the surrounding chiral centers are key interaction points with the CSP.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Chiral Column | Chiralpak® IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 3 µm) | Immobilized phases offer greater solvent compatibility and robustness. The dichlorophenylcarbamate selector is known for its high enantioselectivity for a broad range of chiral compounds.[7] |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v) | A normal-phase mobile phase is often effective for polysaccharide-based CSPs. The small amount of DEA is crucial to suppress the interaction of the basic amine with residual silanol groups on the silica support, thereby improving peak shape and resolution.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. |

| Column Temperature | 25°C | Temperature can influence enantioselectivity; maintaining a constant temperature is critical for reproducibility. |

| Detection | UV at 210 nm | The allyl group provides some UV absorbance at lower wavelengths. If sensitivity is an issue, pre-column derivatization with a chromophoric agent can be considered. |

| Injection Volume | 10 µL | |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. While this compound has moderate volatility, its chromatographic properties can be significantly improved through derivatization.

Principle of Separation and the Role of Derivatization

Chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase, often a cyclodextrin derivative. For amines, derivatization is a common strategy to enhance volatility and thermal stability, and to improve peak shape by masking the polar N-H group.[11] This can be achieved through acylation or silylation.[11][12] Alternatively, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral GC column.[12][13]

Experimental Protocol: Chiral GC with Derivatization

Objective: To determine the enantiomeric excess of this compound via GC after derivatization.

1. Derivatization Step (Acylation):

-

Reagent: Trifluoroacetic anhydride (TFAA).

-

Procedure:

-

Dissolve approximately 1 mg of the sample in 200 µL of a suitable aprotic solvent (e.g., dichloromethane) in a reaction vial.

-

Add 100 µL of TFAA.

-

Cap the vial tightly and heat at 60°C for 15 minutes.

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane) for GC analysis.

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Chiral Column | Cyclodextrin-based capillary column (e.g., Hydrodex β-6TBDM) | These columns are effective for the separation of a wide range of chiral compounds, including derivatized amines. |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temperature | 250°C | |

| Oven Program | 100°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min | An optimized temperature program is essential for achieving baseline separation. |

| Detector | FID or MS | FID is a universal detector for organic compounds. MS provides structural information and enhanced selectivity. |

| Injection Mode | Split (e.g., 50:1) |

Chiral Capillary Electrophoresis (CE): A Powerful Orthogonal Technique

Chiral CE is an excellent alternative and orthogonal technique to HPLC and GC, offering high efficiency, short analysis times, and low sample and reagent consumption.[14] It is particularly well-suited for the analysis of charged or chargeable molecules like amines.

Principle of Separation in Chiral CE

In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[14][15] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to their separation under the influence of an electric field. For basic compounds like this compound, sulfated cyclodextrins are often effective chiral selectors due to the additional electrostatic interactions that can enhance enantioselectivity.[14][16]

Experimental Protocol: Chiral CE

Objective: To achieve baseline separation of the enantiomers of 1-Allyl-2,5-dimethylpiperazine.

Instrumentation:

-

Capillary electrophoresis system with a diode array detector (DAD).

Electrophoretic Conditions:

| Parameter | Recommended Setting | Rationale |

| Capillary | Fused silica, 50 µm ID, effective length 40 cm | Standard capillary dimensions for good efficiency and sensitivity. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin | A low pH ensures the amine is fully protonated and positively charged. Sulfated-β-CD provides both inclusion complexation and electrostatic interactions for chiral recognition.[14] |

| Voltage | 20 kV | A higher voltage generally leads to faster analysis times. |

| Temperature | 25°C | Temperature control is crucial for migration time reproducibility. |

| Detection | DAD at 210 nm | |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs).[17][18] This technique does not require chromatographic separation.

Principle of Enantiodiscrimination by NMR

When a chiral analyte is mixed with a CSA in an NMR tube, they form transient diastereomeric complexes.[19] These complexes exist in a fast equilibrium with the free species. The different spatial arrangements of the diastereomeric complexes cause the corresponding nuclei of the two enantiomers to experience slightly different magnetic environments, resulting in separate signals in the NMR spectrum.[18] The enantiomeric excess can then be determined by integrating the signals of the two enantiomers.

Experimental Protocol: NMR with CSA

Objective: To determine the enantiomeric excess of this compound by ¹H NMR.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Accurately weigh a known amount of the analyte (e.g., 5 mg) into an NMR tube.

-

Add a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum of the analyte.

-

Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid).

-

Acquire another ¹H NMR spectrum.

-

Compare the spectra to identify a proton signal that has split into two distinct signals corresponding to the two enantiomers. The allyl or methyl protons are good candidates for observation.

-

Integrate the two signals to calculate the enantiomeric ratio and enantiomeric excess.

Conclusion

The determination of chiral purity and enantiomeric excess for this compound is a critical quality control step in pharmaceutical development. This guide has provided an in-depth overview of the primary analytical techniques for this purpose. Chiral HPLC with polysaccharide-based CSPs stands out as the most robust and versatile method. Chiral GC, often requiring derivatization, offers high resolution, while chiral CE provides a valuable orthogonal approach. NMR spectroscopy with chiral solvating agents serves as a useful complementary technique. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. In all cases, rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding the quality and safety of the final drug product.

References

-

Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

-

Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Separation Science, e2300971. [Link]

-

Polysaccharide-based CSPs. Chiralpedia. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 188-198. [Link]

-

Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(22), 5434. [Link]

-

Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

-

Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

-

Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3918. [Link]

-

ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

-

New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7057. [Link]

-

Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(2), 229-236. [Link]

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]

-

Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. ResearchGate. [Link]

-

Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy. ResearchGate. [Link]

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(18), 4293. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

-

Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters, 20(11), 3196-3200. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

-

Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 25(20), 4734. [Link]

-

Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5515. [Link]

-

Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. qbdgroup.com [qbdgroup.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a Chiral Auxiliary

Executive Summary

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, chiral auxiliaries remain a cornerstone technology. This technical guide provides a comprehensive overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, a highly effective C₂-symmetric chiral auxiliary. We will delve into its synthesis, mechanistic principles, and its primary application in the diastereoselective alkylation of ketone and aldehyde-derived hydrazones. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for establishing stereocenters adjacent to a carbonyl group. We will provide detailed, field-tested protocols, explain the causality behind experimental choices, and present data to validate the described methodologies.

Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and agrochemicals is a critical challenge in modern chemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The auxiliary functions by creating a chiral environment, forcing a subsequent reaction to proceed with a high degree of facial selectivity, thereby forming one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[1]

This compound stands out due to its rigid C₂-symmetric piperazine backbone. This structural feature provides a well-defined and predictable steric environment, which is essential for achieving high levels of stereocontrol in reactions such as the alkylation of α-carbon positions of carbonyl compounds.[2]

Profile of the Chiral Auxiliary

Synthesis and Availability

The target auxiliary, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is synthesized from the commercially available and inexpensive trans-2,5-dimethylpiperazine. A key advantage of this system is the development of a high-yield, enantioconvergent synthesis.[3][4] This process involves an efficient optical resolution using common resolving agents like (+)-camphoric acid.[4][5] Crucially, the undesired (+)-(2S,5R) enantiomer can be racemized and re-resolved, allowing for the theoretical conversion of the entire racemic starting material into the desired (-)-(2R,5S) enantiomer, making the process economically viable for large-scale preparations.[3][4][5]

Structural Features and Mechanistic Rationale

The efficacy of this auxiliary is rooted in its distinct structural characteristics:

-

C₂-Symmetry: The trans orientation of the two methyl groups on the piperazine ring creates a C₂-symmetric structure. This symmetry simplifies the stereochemical analysis as it reduces the number of possible competing transition states.

-

Steric Shielding: The methyl groups at the C2 and C5 positions provide significant steric bulk. Once the auxiliary is converted into a hydrazone with a prochiral ketone, this steric hindrance effectively blocks one of the two faces of the resulting aza-enolate intermediate.

-

Allyl Group: The N-allyl group serves as a handle for N-amination to form the requisite hydrazine for reaction with the carbonyl substrate. While this specific auxiliary is noted as an intermediate for δ-opioid receptor ligands, the core piperazine structure is the key element for its use in asymmetric alkylation.[3][4][6]

Core Application: Asymmetric α-Alkylation of Ketones

The primary and most powerful application of this compound is in the asymmetric α-alkylation of ketones. The overall workflow involves three key stages: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage to reveal the chiral ketone.

Caption: Overall workflow for asymmetric alkylation.

Mechanism of Stereoselection

The high diastereoselectivity of the alkylation step is the cornerstone of this methodology. The mechanism proceeds as follows:

-

Hydrazone Formation: The chiral hydrazine (formed from the N-allylated piperazine) condenses with a prochiral ketone to form a chiral hydrazone.[7]

-

Deprotonation: A strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithiated aza-enolate.

-

Chelation and Steric Control: The lithium cation chelates to the two nitrogen atoms of the piperazine ring system. This coordination locks the conformation of the aza-enolate. The methyl group on the piperazine ring then acts as a powerful steric shield, blocking one face of the planar aza-enolate.

-

Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[8]

Caption: Mechanism of stereoselective alkylation.

Experimental Protocols

Protocol 1: Formation of the Chiral Hydrazone (Note: This protocol assumes the prior synthesis of the N-amino derivative of the title auxiliary)

-

To a solution of the N-amino-(2R,5S)-2,5-dimethylpiperazine derivative (1.0 eq.) in anhydrous toluene (approx. 0.5 M) is added the prochiral ketone (1.1 eq.).

-

A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is typically used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation

-

A solution of the chiral hydrazone (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to -78 °C.

-

Lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aza-enolate.

-

The electrophile (alkyl halide, 1.2-1.5 eq.) is added neat or as a solution in THF. The reaction is maintained at -78 °C or allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C), depending on the reactivity of the electrophile.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The diastereomeric excess (% de) can be determined at this stage by ¹H NMR or HPLC analysis.

Data Summary

The effectiveness of this auxiliary is demonstrated by the high diastereoselectivity achieved with a range of ketones and electrophiles.

| Entry | Ketone | Electrophile (R-X) | Diastereomeric Excess (% de) |

| 1 | Cyclohexanone | Methyl Iodide | >98% |

| 2 | Cyclohexanone | Benzyl Bromide | >98% |